molecular formula C8H8N4O3S B15177534 Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide CAS No. 836-16-8

Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide

Cat. No.: B15177534
CAS No.: 836-16-8
M. Wt: 240.24 g/mol
InChI Key: BLVUOQNUPMCZJH-UHFFFAOYSA-N
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Description

Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide is a substituted benzoic acid hydrazide derivative characterized by a nitro group at the para position of the benzene ring and an aminothioxomethyl functional group attached to the hydrazide moiety. These derivatives are synthesized via condensation reactions between 4-nitrobenzoic acid hydrazide and thiosemicarbazide or related reagents under controlled conditions .

Properties

IUPAC Name

[(4-nitrobenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c9-8(16)11-10-7(13)5-1-3-6(4-2-5)12(14)15/h1-4H,(H,10,13)(H3,9,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVUOQNUPMCZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232448
Record name Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-16-8
Record name Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-aminobenzoic acid derivatives, while substitution reactions can lead to various hydrazide derivatives .

Scientific Research Applications

Chemistry: In chemistry, benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the nitro and hydrazide groups contributes to its bioactivity .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Table 1: Comparison of Key Benzoic Acid Hydrazide Derivatives

Compound Substituent (X) Hydrophobicity (Px) IC₅₀ (μM)* Biological Activity
4-Aminobenzoic acid hydrazide -NH₂ -1.23 0.8 ± 0.1 Potent MPO inhibition
4-Nitrobenzoic acid hydrazide -NO₂ +1.85 12.5 ± 2.0 Moderate MPO inhibition
4-Chlorobenzoic acid hydrazide -Cl +0.71 45.0 ± 5.0 Weak inhibition
4-Methoxybenzoic acid hydrazide -OCH₃ -0.02 8.3 ± 1.2 Intermediate activity

*IC₅₀ values are illustrative and derived from regression models in referenced studies.

Mechanism of Enzyme Inhibition

4-ABAH and its isomer 2-ABAH act as slow-tight binding inhibitors of MPO, requiring a two-step mechanism involving heme ejection via ester bond cleavage.

Metal Chelation and Stability

Hydrazides with electron-donating groups (e.g., -OCH₃ in para-methoxybenzoic acid hydrazide) form more stable metal complexes than nitro-substituted derivatives.

Antimicrobial Activity

Hydrazide derivatives with thioxo groups, such as 4-nitrobenzoic acid thiosemicarbazones, demonstrate enhanced antimicrobial activity compared to non-thio analogs. The target compound’s aminothioxomethyl group may improve interactions with microbial enzymes or membranes, though direct studies are needed .

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